molecular formula C8H7KOS2 B13560653 Potassium benzylxanthate CAS No. 2720-79-8

Potassium benzylxanthate

Cat. No.: B13560653
CAS No.: 2720-79-8
M. Wt: 222.4 g/mol
InChI Key: NIONVQFBKDTMHR-UHFFFAOYSA-M
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Description

Potassium benzylxanthate is an organosulfur compound with the chemical formula C₆H₅CH₂OCS₂K. It is a potassium salt of benzyl xanthic acid and is typically used in various chemical processes due to its unique properties. This compound is known for its role in the flotation of ores and its applications in organic synthesis.

Preparation Methods

Potassium benzylxanthate can be synthesized through the reaction of benzyl alcohol with carbon disulfide in the presence of potassium hydroxide. The general reaction is as follows:

C6H5CH2OH+CS2+KOHC6H5CH2OCS2K+H2O\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{CS}_2 + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCS}_2\text{K} + \text{H}_2\text{O} C6​H5​CH2​OH+CS2​+KOH→C6​H5​CH2​OCS2​K+H2​O

This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods often involve the use of continuous reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Potassium benzylxanthate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Potassium benzylxanthate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium benzylxanthate involves its ability to form complexes with metal ions. This property is particularly useful in the flotation process, where it helps in the separation of metal ores. The molecular targets and pathways involved include the interaction with metal sulfides, leading to the formation of metal-xanthate complexes that can be easily separated from the ore.

Comparison with Similar Compounds

Potassium benzylxanthate can be compared with other xanthates such as:

    Potassium ethylxanthate: Used in similar applications but has a different alkyl group.

    Potassium isobutylxanthate: Also used in the mining industry with a different alkyl group.

    Sodium ethylxanthate: Similar in function but uses sodium instead of potassium.

The uniqueness of this compound lies in its benzyl group, which imparts different reactivity and selectivity compared to other xanthates.

Properties

CAS No.

2720-79-8

Molecular Formula

C8H7KOS2

Molecular Weight

222.4 g/mol

IUPAC Name

potassium;phenylmethoxymethanedithioate

InChI

InChI=1S/C8H8OS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11);/q;+1/p-1

InChI Key

NIONVQFBKDTMHR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=S)[S-].[K+]

Origin of Product

United States

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